molecular formula C5H6O2 B180856 3-Furanmethanol CAS No. 4412-91-3

3-Furanmethanol

Cat. No.: B180856
CAS No.: 4412-91-3
M. Wt: 98.10 g/mol
InChI Key: STJIISDMSMJQQK-UHFFFAOYSA-N
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Description

3-Furanmethanol, also known as furan-3-methanol, is an organic compound with the molecular formula C5H6O2. It is a colorless to pale yellow liquid with a distinctive sweet odor. This compound is soluble in water and various organic solvents. It is commonly used in the synthesis of other organic compounds, food additives, and cosmetics .

Safety and Hazards

3-Furanmethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

3-Furanmethanol is currently used for research purposes only . Its future directions could involve further exploration of its sensory properties and potential applications in various fields.

Relevant Papers Several papers have been published on the topic of this compound. For instance, one paper discusses the biosynthesis of the 5-(aminomethyl)-3-furanmethanol moiety of methanofuran in the methanogenic archaeon . Another paper discusses the synthesis method of tetrahydro-3-furanmethanol .

Mechanism of Action

Target of Action

3-Furanmethanol, also known as 3-Hydroxymethylfuran , is an organic compound that belongs to the class of furan The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that 2-cyanonaphthalenes undergo photocycloaddition reactions with this compound efficiently and with high degrees of regioselectivity . This suggests that this compound may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Pharmacokinetics

Its solubility in water suggests that it may be readily absorbed and distributed in the body. More research is needed to fully understand the pharmacokinetics of this compound.

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, its reactivity with 2-cyanonaphthalenes under photocycloaddition reactions suggests that light exposure may influence its action. Additionally, its solubility in water suggests that the aqueous environment within the body may facilitate its distribution and interaction with target molecules. More research is needed to fully understand how environmental factors influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Furanmethanol can be synthesized through several methods. One common method involves the reaction of furan with methanol in the presence of an acid catalyst such as sulfuric acid or thionyl chloride . Another method includes the oxidation of furfuryl alcohol using pyridinium chlorochromate to yield furan-3-carboxaldehyde, which can then be reduced to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of furfural, a compound derived from agricultural byproducts like corncobs and sugarcane bagasse. This method is considered environmentally friendly as it utilizes renewable resources .

Chemical Reactions Analysis

Types of Reactions: 3-Furanmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate.

    Reduction: Hydrogenation catalysts.

    Substitution: Alkyl or aryl halides, phase transfer catalysts.

Major Products Formed:

    Oxidation: Furan-3-carboxaldehyde.

    Reduction: this compound.

    Substitution: Various substituted furan derivatives.

Comparison with Similar Compounds

Uniqueness of 3-Furanmethanol: this compound is unique due to its specific position of the hydroxymethyl group on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and industrial processes .

Properties

IUPAC Name

furan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2/c6-3-5-1-2-7-4-5/h1-2,4,6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJIISDMSMJQQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196045
Record name 3-Furanmethanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4412-91-3
Record name 3-Furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4412-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Furanmethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004412913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Furanmethanol
Source EPA DSSTox
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Record name Furan-3-methanol
Source European Chemicals Agency (ECHA)
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Record name 3-FURANMETHANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Furanmethanol?

A1: this compound has the molecular formula C5H6O2 and a molecular weight of 98.10 g/mol.

Q2: How is this compound characterized using spectroscopic techniques?

A2: Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are commonly employed to characterize this compound. [, , , , ] For instance, researchers identified this compound in the essential oil of Radix Pseudostellariae using GC-MS analysis. [] Similarly, NMR spectroscopy played a crucial role in elucidating the structure of Tetrahydro-2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]-3-furanmethanol, a dimethyl ether of Lariciresinol, isolated from Monechma ciliaturn. []

Q3: Can you describe a method for synthesizing this compound?

A3: While this compound is found naturally, it can also be synthesized. One method involves the lithiation of polymer-bound this compound, followed by reactions with electrophiles and resin cleavage, yielding 2,4-disubstituted furans. []

Q4: What is the biological significance of this compound?

A4: this compound is a key component in the biosynthesis of methanofuran, a coenzyme vital for methane production in methanogenic archaea. [, ] Specifically, it forms the furan moiety of methanofuran. []

Q5: How is this compound involved in the biosynthesis of methanofuran?

A5: Studies using Methanocaldococcus jannaschii revealed that this compound, in its phosphorylated form (F1-P), is condensed with γ-glutamyltyramine to form the core structure of methanofuran. This process involves two enzymes, MfnE and MfnF, encoded by genes mj0458 and mj0840, respectively. []

Q6: What role does this compound play in food science?

A6: this compound contributes significantly to the aroma profile of various foods and beverages. It has been identified as a major volatile compound in daylilies, contributing to their unique scent. [] In fermented cereal beverages, this compound, along with other Maillard-derived products like maltol and 2(5H)-furanmethanol, contributes to the overall sensory experience. [, ]

Q7: What are the potential applications of this compound beyond its natural role?

A7: The unique structural features of this compound, particularly its furan ring, offer potential for applications in various fields. These include:

  • Flavor and fragrance industry: Its presence as a key volatile compound in various foods suggests potential use as a flavoring agent. [, , , ]
  • Materials science: The reactivity of the furan ring makes it a promising building block for synthesizing novel polymers and materials. []

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